N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a thioether group (-S-), a pyrimidine ring (a six-membered ring containing two nitrogen atoms), and a benzamide group (a benzene ring attached to a carboxamide group). These functional groups could potentially give this compound a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene but with two of the carbon atoms replaced by nitrogen atoms. Attached to this ring are several other functional groups, including an amine, a thioether, and a benzamide .Chemical Reactions Analysis
The reactivity of this compound would be determined by the functional groups it contains. For example, the amine group might be expected to participate in reactions with acids or with carbonyl compounds. The thioether group might be oxidized, and the pyrimidine ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and amide groups might make it somewhat soluble in water, while the aromatic rings would likely make it soluble in organic solvents .Scientific Research Applications
Microwave-Induced Synthesis of Fluorobenzamides
The study by Desai, Rajpara, and Joshi (2013) discusses the synthesis of 5-arylidene derivatives containing a fluorine atom, which bear resemblance to the chemical functionalities in the compound of interest. These derivatives demonstrated promising antimicrobial activity against a variety of bacterial and fungal strains, highlighting the importance of fluorine atoms in enhancing antimicrobial properties (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization of Novel Polyimides
Butt et al. (2005) synthesized new diamines and polymerized them to produce polyimides with significant thermal stability and solubility in organic solvents. These materials find applications in high-performance polymers due to their durability and resistance to solvents (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil
Xiong et al. (2009) studied amino acid ester derivatives of 5-fluorouracil for their antitumor activity, indicating the potential for compounds with similar structures to have therapeutic applications against cancer (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).
Syntheses of Polyamides Containing Uracil and Adenine
Hattori and Kinoshita (1979) synthesized polyamides containing nucleobases such as uracil and adenine, which are integral to biological processes and materials science. This research showcases the utility of incorporating specific functional groups into polymers for novel applications (Hattori & Kinoshita, 1979).
Synthesis, Antioxidant, and Antimicrobial Evaluation of Thiazolidinone and Azetidinone
Saundane et al. (2012) synthesized compounds incorporating thiazolidinone and azetidinone, demonstrating their potential for antimicrobial and antioxidant activities. This suggests that the compound , with related functionalities, could also possess similar properties (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O5S/c1-31-14-8-7-11(9-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-6-4-3-5-12(13)22/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOOCLWOSWINKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3F)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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